molecular formula C13H13NO B186216 4-(3-Methylphenoxy)aniline CAS No. 56705-84-1

4-(3-Methylphenoxy)aniline

Cat. No. B186216
CAS RN: 56705-84-1
M. Wt: 199.25 g/mol
InChI Key: GYVLOVTVJKXIGZ-UHFFFAOYSA-N
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Description

“4-(3-Methylphenoxy)aniline” is an organic compound with the molecular weight of 229.28 . It is a solid substance and its IUPAC name is 4-(3-methoxy-4-methylphenoxy)aniline . The InChI code for this compound is 1S/C14H15NO2/c1-10-3-6-13(9-14(10)16-2)17-12-7-4-11(15)5-8-12/h3-9H,15H2,1-2H3 .


Molecular Structure Analysis

The molecular formula of “4-(3-Methylphenoxy)aniline” is C14H15NO2 . It has an average mass of 215.248 Da and a monoisotopic mass of 215.094635 Da . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .


Physical And Chemical Properties Analysis

“4-(3-Methylphenoxy)aniline” is a solid substance . It has a density of 1.2±0.1 g/cm3 . The compound has a boiling point of 358.2±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 63.6±0.3 cm3 .

Scientific Research Applications

    • Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
    • Results : The use of m-aryloxy phenols in these applications has been found to enhance the thermal stability and flame resistance of the materials .
    • Application : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
    • Methods : The team synthesized N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide by condensing the 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt) .
    • Results : The synthesized compound could potentially have anti-tumor and anti-inflammatory effects .
  • Field : Material Science
    • Application : 4-(3-Methoxy-4-methylphenoxy)aniline is a compound that could potentially be used in the production of various materials .
    • Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
    • Results : The specific results or outcomes obtained from the use of this compound are not provided in the source .

Safety And Hazards

“4-(3-Methylphenoxy)aniline” is considered hazardous. It is toxic if swallowed, in contact with skin or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer . It causes damage to organs (Blood) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(3-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVLOVTVJKXIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205268
Record name Benzenamine, 4-(3-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylphenoxy)aniline

CAS RN

56705-84-1
Record name 4-(3-Methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56705-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(3-methylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(3-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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